molecular formula C19H16F4N2O4 B12641973 5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B12641973
M. Wt: 412.3 g/mol
InChI Key: VVPRMWMJVLAMRK-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structural features This compound contains a tetrahydropyrimidinone core substituted with fluorophenyl, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves multiple steps, typically starting with the preparation of the tetrahydropyrimidinone core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the fluorophenyl, methoxyphenyl, and trifluoromethyl groups is achieved through subsequent substitution reactions using specific reagents and catalysts. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups may enhance its binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidinone derivatives with different substituents. Compared to these compounds, 5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is unique due to its specific combination of fluorophenyl, methoxyphenyl, and trifluoromethyl groups. This unique structure may confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C19H16F4N2O4

Molecular Weight

412.3 g/mol

IUPAC Name

5-(4-fluorobenzoyl)-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C19H16F4N2O4/c1-29-13-4-2-3-11(9-13)15-14(16(26)10-5-7-12(20)8-6-10)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27)

InChI Key

VVPRMWMJVLAMRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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